molecular formula C21H23NO3 B255769 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

Cat. No. B255769
M. Wt: 337.4 g/mol
InChI Key: OLJHBJYCJRKHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione, also known as DMDX, is a fluorescent dye that is widely used in scientific research. It is a xanthene derivative that has been used as a pH indicator, a fluorescent probe, and a calcium ion indicator. DMDX is a highly sensitive and selective dye that has been used in a variety of applications.

Mechanism of Action

The mechanism of action of 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione involves the interaction of the dye with its environment. In the case of pH sensing, this compound undergoes a shift in fluorescence emission upon protonation, allowing for the detection of changes in pH. In the case of calcium sensing, this compound binds to calcium ions, causing a change in fluorescence emission that can be detected. In the case of protein-protein interactions, this compound is used as a tool to monitor the interaction between two proteins.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a non-toxic dye that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione is its high sensitivity and selectivity. It is a highly sensitive dye that can detect small changes in pH or calcium ion concentration. It is also a selective dye that can bind to specific proteins or molecules. However, one limitation of this compound is that it requires a specialized fluorescence microscope for detection. In addition, this compound can be photobleached, which limits its use in long-term experiments.

Future Directions

There are many potential future directions for the use of 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione in scientific research. One potential application is in the development of biosensors for the detection of specific molecules or proteins. This compound could be used as a fluorescent probe to detect the presence of these molecules or proteins in biological samples. Another potential application is in the development of new imaging techniques for studying biological processes. This compound could be used as a tool for imaging protein-protein interactions or for monitoring gene expression in living cells. Overall, this compound is a versatile dye that has many potential applications in scientific research.

Synthesis Methods

The synthesis of 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione involves the reaction of 4-dimethylaminophenol with phthalic anhydride in the presence of a Lewis acid catalyst. The product is then reduced with sodium borohydride to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione has been used in a variety of scientific research applications. It has been used as a pH indicator in biological systems, as it undergoes a shift in fluorescence emission upon protonation. This compound has also been used as a fluorescent probe for the detection of calcium ions in cells. In addition, this compound has been used as a tool for studying protein-protein interactions and as a reporter for gene expression.

properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

9-[4-(dimethylamino)phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C21H23NO3/c1-22(2)14-11-9-13(10-12-14)19-20-15(23)5-3-7-17(20)25-18-8-4-6-16(24)21(18)19/h9-12,19H,3-8H2,1-2H3

InChI Key

OLJHBJYCJRKHLM-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4

Origin of Product

United States

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